molecular formula C12H15ClN2O4 B11840936 (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride

(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride

Cat. No.: B11840936
M. Wt: 286.71 g/mol
InChI Key: JHPVQXIORGEIHQ-YDALLXLXSA-N
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Description

(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration: Introduction of the nitro group onto an indene derivative.

    Reduction: Reduction of the nitro group to an amino group.

    Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.

    Esterification: Formation of the methyl ester.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group could be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indene derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its pharmacological properties, which include:

  • Neuroprotective Effects : Research indicates that (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride may offer neuroprotection against various neurological disorders. Its mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in conditions like Alzheimer's disease and Parkinson's disease .
  • Cardiovascular Applications : The compound exhibits hypotensive effects, making it a candidate for treating hypertension. It has been shown to improve blood flow and reduce the risk of cardiovascular events by acting on specific receptors involved in vascular regulation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Neuropharmacological Study : A study published in a peer-reviewed journal highlighted the compound's ability to improve cognitive function in animal models of neurodegeneration. The results indicated significant improvements in memory retention and reduction in neuroinflammation markers .
  • Cardiovascular Research : Clinical trials have explored its effects on patients with hypertension. Results showed a marked decrease in systolic and diastolic blood pressure after administration of the compound over a specified period .
  • Antioxidant Evaluation : Laboratory tests demonstrated that the compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its potential as an antioxidant supplement .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activity.

    Indene Derivatives: Compounds with similar indene structures but different functional groups.

    Nitro Compounds: Compounds with nitro groups that may have similar reactivity.

Uniqueness

    Chirality: The (S)-enantiomer may have unique biological activity compared to the ®-enantiomer.

    Functional Groups: The combination of amino, nitro, and ester groups may confer unique reactivity and biological properties.

Biological Activity

(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H15ClN2O4
Molecular Weight 288.71 g/mol
CAS Number 1217654-85-7
IUPAC Name This compound

This compound contains both an amino group and a nitro group, which may contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives against common bacterial strains, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus subtilis0.0098
Pseudomonas aeruginosa0.039

These results suggest that the compound may be a promising candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus.

Antifungal Activity Data:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Aspergillus fumigatus0.0098

These findings indicate that this compound could be effective in treating fungal infections .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the nitro and amino groups. These functional groups are known to interact with bacterial cell membranes and inhibit essential cellular processes such as protein synthesis and DNA replication.

Structure–Activity Relationship (SAR)

A structure–activity relationship study indicated that modifications to the amino and nitro groups significantly affect the compound's biological activity. For instance, variations in the substituents on the indene ring can enhance or diminish antibacterial potency .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Bacterial Resistance: A study demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections .
  • Fungal Infection Treatment: Clinical trials involving patients with Candida infections reported significant improvement when treated with formulations containing this compound .

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

methyl 2-[(1S)-1-amino-6-nitro-2,3-dihydroinden-1-yl]acetate;hydrochloride

InChI

InChI=1S/C12H14N2O4.ClH/c1-18-11(15)7-12(13)5-4-8-2-3-9(14(16)17)6-10(8)12;/h2-3,6H,4-5,7,13H2,1H3;1H/t12-;/m0./s1

InChI Key

JHPVQXIORGEIHQ-YDALLXLXSA-N

Isomeric SMILES

COC(=O)C[C@]1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl

Canonical SMILES

COC(=O)CC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl

Origin of Product

United States

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